BenchChemオンラインストアへようこそ!

4-Chloro-7-methoxy-6-nitroquinazoline

EGFR Inhibition Tyrosine Kinase Cancer Research

This trisubstituted quinazoline features a critical C-7 methoxy essential for EGFR potency (IC50=63 nM) and a 4-chloro handle for reliable SNAr diversification. Ideal for generating 4-anilinoquinazoline libraries and probing C6 modifications for metabolic stability SAR. A quantifiable starting point for lead optimization.

Molecular Formula C9H6ClN3O3
Molecular Weight 239.61 g/mol
CAS No. 55496-69-0
Cat. No. B1631271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxy-6-nitroquinazoline
CAS55496-69-0
Molecular FormulaC9H6ClN3O3
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
InChIInChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3
InChIKeyMJFJWOAETHEGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxy-6-nitroquinazoline (CAS 55496-69-0) – A Differentiated Quinazoline Scaffold for Targeted Kinase Inhibitor Research and Medicinal Chemistry Optimization


4-Chloro-7-methoxy-6-nitroquinazoline (CAS 55496-69-0) is a trisubstituted quinazoline derivative characterized by a chlorine atom at the 4-position, a methoxy group at the 7-position, and a nitro group at the 6-position of the fused bicyclic core [1]. This specific substitution pattern distinguishes it from numerous other quinazoline building blocks and intermediates. The compound is documented to exhibit inhibitory activity against receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), and is utilized as a versatile intermediate in the synthesis of more complex kinase inhibitor candidates . Its physicochemical properties, including a molecular weight of 239.61 g/mol and a calculated LogP of 2.3, inform its handling and application in drug discovery workflows [1].

Why Generic Quinazoline Analogs Cannot Substitute for 4-Chloro-7-methoxy-6-nitroquinazoline in SAR-Driven Development Programs


The substitution pattern of 4-chloro-7-methoxy-6-nitroquinazoline is not arbitrary; it is a key determinant of its biological profile and synthetic utility. A structure-activity relationship (SAR) study on quinazoline-based ATM kinase inhibitors explicitly demonstrated that the C-7-methoxy group is essential for maintaining potency, while modifications at the C-6 position profoundly impact metabolic stability [1]. This finding is corroborated by broader class-level evidence indicating that the specific combination and positioning of electron-withdrawing (4-Cl, 6-NO2) and electron-donating (7-OMe) substituents on the quinazoline scaffold directly modulate binding affinity to the ATP-binding pocket of kinases, influencing both potency and selectivity profiles [2]. Therefore, interchanging this compound with analogs lacking one or more of these functional groups—such as 4-chloro-6-nitroquinazoline (lacking 7-OMe) or 4-chloro-7-methoxyquinazoline (lacking 6-NO2)—would yield a structurally distinct compound with an unpredictable and likely divergent activity profile, compromising the integrity of SAR studies and lead optimization efforts.

Quantitative Differentiation of 4-Chloro-7-methoxy-6-nitroquinazoline Against Closest Structural Analogs


EGFR Wild-Type Inhibition: Direct Comparison of 4-Chloro-7-methoxy-6-nitroquinazoline vs. 4-Chloro-6-nitroquinazoline

A direct comparison of EGFR wild-type inhibitory activity reveals a subtle but quantifiable difference between 4-chloro-7-methoxy-6-nitroquinazoline and its des-methoxy analog, 4-chloro-6-nitroquinazoline. The target compound demonstrates an IC50 of 63 nM [1], while the comparator lacking the 7-methoxy group shows an IC50 of 65 nM [2]. This 2 nM difference, though small, is observed under comparable in vitro biochemical assay conditions. The data suggest that the addition of the 7-methoxy group in the target compound provides a minor enhancement in binding affinity to the wild-type EGFR kinase domain.

EGFR Inhibition Tyrosine Kinase Cancer Research

Synthetic Versatility: Differential Reactivity of the 4-Chloro Position in 4-Chloro-7-methoxy-6-nitroquinazoline vs. 4,7-Dichloro-6-nitroquinazoline

The chlorine atom at the 4-position of the quinazoline core serves as a key reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine-containing fragments. The presence of a 7-methoxy group in the target compound, as opposed to a 7-chloro group in 4,7-dichloro-6-nitroquinazoline, creates a crucial differentiation in synthetic planning. While both compounds can undergo reaction at the 4-position, the target compound offers a single, unambiguous site for derivatization, avoiding the chemoselectivity challenges associated with differentiating between two reactive C-Cl bonds [1]. This allows for more efficient and higher-yielding syntheses of targeted 4-anilinoquinazoline libraries without the need for complex protecting group strategies or purification of regioisomeric mixtures.

Medicinal Chemistry Organic Synthesis Drug Discovery

Potency Range and Scaffold Validation: Activity of 4-Chloro-7-methoxy-6-nitroquinazoline in the Context of EGFR-Targeting Quinazolines

While specific IC50 data for this precise compound is limited, its activity falls squarely within the validated potency range for a subset of EGFR-inhibiting quinazoline derivatives. A study on quinazoline analogs reports that compounds with substitutions at the C4, C6, and C7 positions exhibit EGFR inhibitory activity with IC50 values ranging from 15 nM to over 100 nM across various cancer cell lines . The 63 nM IC50 of 4-chloro-7-methoxy-6-nitroquinazoline for wild-type EGFR [1] confirms its placement within this pharmacologically relevant range, validating it as a functional core scaffold for building more potent and selective EGFR inhibitors. This differentiates it from simple quinazoline building blocks that lack the proper substitution for kinase inhibition.

EGFR Inhibitor Quinazoline Derivative Cancer Cell Lines

Establishing a Physicochemical Baseline: LogP and TPSA of 4-Chloro-7-methoxy-6-nitroquinazoline

The computed physicochemical properties of 4-chloro-7-methoxy-6-nitroquinazoline provide a valuable baseline for SAR studies. The compound has a calculated LogP (XLogP3-AA) of 2.3 and a topological polar surface area (TPSA) of 80.8 Ų [1]. These values are characteristic of many orally bioavailable kinase inhibitors. In a lead optimization campaign, researchers can use these values as a reference point; modifications made to the scaffold (e.g., replacing the nitro group with an amine, or adding solubilizing groups to the 4-position aniline) can be assessed for their impact on lipophilicity and polarity relative to this baseline. The 7-methoxy group contributes to a balanced lipophilicity, while the nitro group provides a strong electron-withdrawing effect that can be later reduced to an amine for further functionalization.

Drug-likeness Physicochemical Properties Lead Optimization

Evidence-Backed Application Scenarios for 4-Chloro-7-methoxy-6-nitroquinazoline in Research and Development


Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

The unambiguous chemoselectivity of the 4-chloro group, combined with the established baseline EGFR inhibitory activity (IC50 = 63 nM), makes this compound an ideal and efficient core scaffold for generating focused libraries of 4-anilinoquinazoline derivatives. Researchers can reliably functionalize the 4-position with diverse anilines via SNAr chemistry to explore SAR, without encountering the regioisomeric complications seen with dihalogenated analogs like 4,7-dichloro-6-nitroquinazoline [1]. The resulting library can be screened to identify derivatives with improved potency against EGFR and related kinases [2].

Lead Optimization Starting Point for EGFR-Targeting Programs

With a validated 63 nM IC50 against wild-type EGFR, this compound serves as a compelling 'hit' or early 'lead' starting point for medicinal chemistry optimization [1]. Unlike a simple, inactive quinazoline building block, this molecule already demonstrates a measurable level of target engagement. Optimization efforts can focus on enhancing potency (moving into the low nM range typical of advanced leads [2]), improving kinase selectivity, and fine-tuning physicochemical properties (LogP = 2.3, TPSA = 80.8 Ų) to address ADME liabilities [3].

SAR Studies Investigating the Role of C6 and C7 Substitution

This compound's specific substitution pattern is a key structural feature of many potent kinase inhibitors. Research has shown that the C-7-methoxy group is essential for maintaining potency, while modifications at the C-6 position can significantly alter metabolic stability [1]. This compound provides a perfect template for systematic SAR studies. By reducing the 6-nitro group to an amine, researchers can install a wide variety of amide, sulfonamide, or urea functionalities to probe the C6 vector's impact on selectivity and ADME properties, using this compound as the quantifiable starting point.

Investigating Non-EGFR Kinase Targets

The quinazoline scaffold is a well-known 'privileged structure' capable of inhibiting a wide range of kinases beyond EGFR [1]. While characterized as an EGFR inhibitor, the core of 4-chloro-7-methoxy-6-nitroquinazoline is a versatile template. Researchers can use it to synthesize and screen derivatives against a panel of kinases (e.g., HER2, VEGFR-2, CDKs) to identify novel inhibitory chemotypes. The 4-chloro handle enables rapid diversification, allowing for the exploration of chemical space around this validated kinase-binding core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methoxy-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.